molecular formula C22H35NO3 B568725 Arachidonoyl Glycine-d8 CAS No. 1159908-44-7

Arachidonoyl Glycine-d8

Cat. No.: B568725
CAS No.: 1159908-44-7
M. Wt: 369.6 g/mol
InChI Key: YLEARPUNMCCKMP-FBFLGLDDSA-N
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Description

Arachidonoyl Glycine-d8 is a deuterated form of Arachidonoyl Glycine, containing eight deuterium atoms at specific positions. It is primarily used as an internal standard for the quantification of Arachidonoyl Glycine by gas chromatography or liquid chromatography-mass spectrometry . This compound is significant in various biochemical and analytical applications due to its stable isotopic labeling.

Scientific Research Applications

Arachidonoyl Glycine-d8 has a wide range of scientific research applications:

    Chemistry: It is used as an internal standard in analytical chemistry for the quantification of Arachidonoyl Glycine.

    Biology: It helps in studying the metabolic pathways and biological functions of Arachidonoyl Glycine.

    Medicine: Research on its role in modulating pain and inflammation through the endocannabinoid system.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays

Future Directions

NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD . The data generated from this study supports the hypothesis that GPR18 is the previously unidentified ‘Abn-CBD’ receptor . The marked potency of NAGly acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest . This offers a novel research avenue for developing therapeutics to elicit a self-renewing population of neuroregenerative microglia, or alternatively, to prevent the accumulation of misdirected, pro-inflammatory microglia which contribute to and exacerbate neurodegenerative disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl Glycine-d8 can be synthesized through the conjugation of deuterated arachidonic acid with glycine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The product is then purified using chromatographic techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl Glycine-d8 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydroperoxides or epoxides.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biochemical properties.

Comparison with Similar Compounds

Uniqueness: Arachidonoyl Glycine-d8 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical measurements. Its specific interaction with the GPR18 receptor also distinguishes it from other arachidonoyl derivatives .

Properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEARPUNMCCKMP-FBFLGLDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046894
Record name {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159908-44-7
Record name {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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